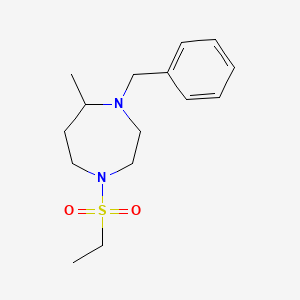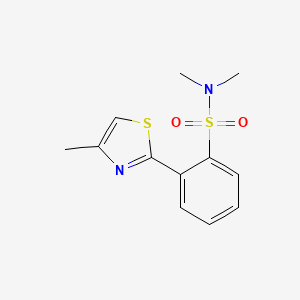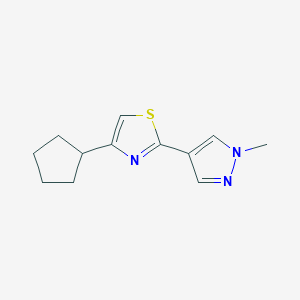
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane, also known as BEME, is a chemical compound that belongs to the class of diazepanes. Diazepanes are a group of compounds that are known for their potential use in the treatment of various diseases. BEME has been extensively studied for its potential use in scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane is not fully understood. However, it is known that 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane binds to the GABA-A receptor, which is a ligand-gated ion channel. This binding results in the opening of the ion channel, which leads to an influx of chloride ions into the neuron. This influx of chloride ions hyperpolarizes the neuron, which leads to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been shown to have a variety of biochemical and physiological effects. One of the most notable effects is its ability to enhance the activity of the GABA-A receptor. This enhancement leads to a reduction in neuronal excitability, which can have a variety of effects on the body. For example, 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been shown to have anxiolytic and sedative effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane in lab experiments is its high affinity for the GABA-A receptor. This property makes 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane a potential candidate for the development of new drugs for the treatment of various neurological disorders. However, one of the main limitations of using 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane is its potential toxicity. 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been shown to have toxic effects on some cell lines, which limits its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane. One potential direction is the development of new drugs for the treatment of various neurological disorders. Another potential direction is the study of the biochemical and physiological effects of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane on different cell lines. Additionally, the development of new synthesis methods for 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane could lead to improved yields and purity. Overall, the study of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has the potential to lead to significant advances in the field of neuroscience and drug development.
Métodos De Síntesis
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane can be synthesized using a variety of methods. One of the most common methods is the reaction between benzylamine and ethylsulfonyl chloride in the presence of a base. The resulting product is then treated with methylmagnesium bromide to yield 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane. This method has been optimized to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been extensively studied for its potential use in scientific research applications. One of the most promising applications of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane is in the field of neuroscience. 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been shown to have a high affinity for the GABA-A receptor, which is a key receptor in the central nervous system. This property makes 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane a potential candidate for the development of new drugs for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
4-benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-3-20(18,19)17-10-9-14(2)16(11-12-17)13-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCLUNDYWLGUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(N(CC1)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7591131.png)

![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591141.png)

![Methyl 3-[(3,3-dimethylpyrrolidine-1-carbonyl)amino]-2-methylbenzoate](/img/structure/B7591150.png)
![1-[4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7591151.png)




![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)
![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)
